6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties. Pyridopyrimidines are known for their diverse biological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2,5-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form an intermediate, which is then cyclized to produce the desired pyridopyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The compound’s lipophilicity allows it to easily diffuse into cells, enhancing its effectiveness .
Comparison with Similar Compounds
6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug that also contains a pyridopyrimidine core.
Dilmapimod: A potential treatment for rheumatoid arthritis.
What sets this compound apart is its specific substitution pattern and the presence of the ethoxy group, which may contribute to its unique biological activity and chemical properties.
Properties
CAS No. |
917759-87-6 |
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Molecular Formula |
C15H12Cl2N4O |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
6-(2,5-dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H12Cl2N4O/c1-2-22-14-13-12(20-15(18)21-14)6-5-11(19-13)9-7-8(16)3-4-10(9)17/h3-7H,2H2,1H3,(H2,18,20,21) |
InChI Key |
HUZXPJOJHMVITD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C=CC(=C3)Cl)Cl)N |
Origin of Product |
United States |
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